A Technical Guide to the Discovery and Synthesis of a Novel GLP-1 Receptor Agonist: A Case Study of Danuglipron (PF-06882961)
A Technical Guide to the Discovery and Synthesis of a Novel GLP-1 Receptor Agonist: A Case Study of Danuglipron (PF-06882961)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The management of type 2 diabetes and obesity has been significantly advanced by the development of Glucagon-like peptide-1 receptor (GLP-1R) agonists. While peptide-based agonists have demonstrated remarkable efficacy, their injectable route of administration presents a limitation. The quest for orally bioavailable, small-molecule GLP-1R agonists has therefore been a major focus of pharmaceutical research. This document provides an in-depth technical overview of the discovery, optimization, and synthesis of danuglipron (B610018) (PF-06882961), a novel, orally active small-molecule GLP-1R agonist developed by Pfizer. We will detail the experimental protocols, present key quantitative data, and illustrate the associated biological and discovery pathways.
Introduction to GLP-1 Receptor Agonism
The GLP-1 receptor is a class B G protein-coupled receptor (GPCR) primarily expressed in pancreatic β-cells, the gastrointestinal tract, and the brain.[1][2] Activation of the GLP-1R by its endogenous ligand, GLP-1, stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety.[3][4] These collective actions contribute to improved glycemic control and weight loss, making the GLP-1R a highly validated target for metabolic diseases.[5][6][7] The development of small-molecule agonists for this receptor has been challenging due to the complex nature of the peptide-receptor interaction.[1]
Discovery Pathway: From High-Throughput Screening to Lead Candidate
The discovery of danuglipron began with a high-throughput screening (HTS) campaign designed to identify small-molecule hits that could activate the GLP-1R.[1][8]
High-Throughput Screening (HTS)
A sensitized HTS was employed to screen a large compound library for GLP-1R agonism.[1][8] This approach led to the identification of a 5-fluoropyrimidine-based hit series with initial, albeit modest, activity.[1] The screening process was crucial in providing a starting point for a focused medicinal chemistry effort.
Lead Optimization and Structure-Activity Relationship (SAR)
Following the HTS, a systematic lead optimization campaign was initiated to improve the potency and pharmacokinetic properties of the initial hits. The structure of the hit compound was divided into four key regions for optimization: the piperidine (B6355638) ring, the benzyl (B1604629) ether, the 5-fluoro-pyrimidine, and the benzimidazole (B57391).[1]
Key optimization steps included:
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Piperidine Ring: SAR studies confirmed that the piperidine ring was the optimal scaffold, though other six-membered rings also showed activity.[1]
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Benzyl Ether: Small substituents at the 4-position of the benzyl ether, such as chloro, fluoro, or cyano groups, were found to provide the greatest potency.[1]
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Benzimidazole Substituent: This was a critical area for potency improvement. Replacing a simple methyl group with a methylene-linked oxetane (B1205548) increased potency by approximately 100-fold.[1]
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Carboxylic Acid Moiety: The incorporation of a carboxylic acid group provided a significant boost in GLP-1R potency, improved off-target pharmacology, and reduced metabolic clearance.[1][9] This final modification was instrumental in the identification of danuglipron as the clinical candidate.[1]
Synthesis Pathway
The chemical synthesis of danuglipron involves the construction of three key fragments: an amino-oxetane, a 4-pyridyl-piperidine, and a benzimidazole core, followed by their assembly.[5] A notable step in the synthesis is the chemoselective saponification of a methyl ester to the final carboxylic acid in the penultimate step, using an organic base like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) to avoid hydrolysis of a nitrile moiety present in the molecule.[10][11]
A summarized synthetic scheme is presented below, highlighting key reactions such as the Buchwald-Hartwig etherification for coupling fragments.[10][11]
(Note: The following is a simplified representation of a multi-step synthesis.)
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for danuglipron.
Table 1: In Vitro Activity of Danuglipron
| Parameter | Species | Cell Line | Value | Reference |
|---|---|---|---|---|
| EC50 (cAMP) | Human | CHO | 13 nM | [1] |
| EC50 (cAMP) | Cynomolgus Monkey | CHO | 11 nM | [1][12] |
| EC50 (cAMP) | Mouse | CHO | No Activity | [1][13] |
| EC50 (cAMP) | Rat | CHO | No Activity | [1][13] |
| Binding Affinity (Ki) | Human | HEK293 | 7 nM |[1] |
Table 2: In Vivo Efficacy in a Phase 2 Study (Type 2 Diabetes Patients)
| Parameter (at 16 weeks) | Dose | Placebo-Adjusted Reduction | Reference |
|---|---|---|---|
| HbA1c | 120 mg (BID) | -1.16% | [4] |
| Fasting Plasma Glucose | 120 mg (BID) | -33.24 mg/dL | [4] |
| Body Weight | 120 mg (BID) | -4.17 kg |[4] |
GLP-1R Signaling Pathway
Danuglipron, like the endogenous peptide GLP-1, is a full agonist of the Gs-protein signaling pathway.[1][2] Binding of the agonist to the GLP-1R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] This, in turn, activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac2), which mediate the downstream effects of glucose-dependent insulin secretion. The receptor is also known to signal through β-arrestin pathways, which can be associated with receptor internalization.[1][2]
Key Experimental Protocols
cAMP Accumulation Assay
This functional assay is used to determine the potency (EC50) of compounds in activating the GLP-1R.
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Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human, cynomolgus monkey, rat, or mouse GLP-1 receptor are cultured in appropriate media and seeded into 96- or 384-well plates.[1][12]
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Compound Preparation: Danuglipron is serially diluted in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Stimulation: The culture medium is removed from the cells, and the diluted compound solutions are added. Cells are incubated for a specified time (e.g., 30 minutes) at 37°C.[13]
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Lysis and Detection: Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The response (e.g., fluorescence ratio) is plotted against the compound concentration, and a dose-response curve is fitted using a four-parameter logistic equation to determine the EC50 and Emax values.[12]
Radioligand Binding Assay
This assay measures the affinity (Ki) of a compound for the GLP-1 receptor.
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Membrane Preparation: Membranes are prepared from HEK293 cells or other suitable cell lines overexpressing the human GLP-1R.
-
Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled GLP-1R ligand (e.g., [3H]PF-06883365).[1]
-
Competition: Increasing concentrations of the unlabeled test compound (danuglipron) are added to the wells to compete with the radioligand for binding to the receptor.
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Incubation & Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through.
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Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (concentration of compound that inhibits 50% of radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
In Vivo Oral Glucose Tolerance Test (OGTT) in Primates
This protocol assesses the effect of the compound on glucose regulation in a relevant preclinical species.
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Animal Acclimatization: Male cynomolgus monkeys are acclimatized and fasted overnight prior to the study.[12]
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Compound Administration: Danuglipron or vehicle is administered orally (po) at a predetermined dose and time before the glucose challenge.
-
Baseline Blood Sampling: A baseline blood sample is collected (t=0).
-
Glucose Challenge: A solution of glucose is administered orally to the animals.
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Serial Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, 120 minutes).
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Analysis: Plasma glucose and insulin levels are measured for each sample. The data are used to calculate the area under the curve (AUC) for both glucose and insulin, which provides a measure of the compound's effect on glucose tolerance and insulin secretion.
Conclusion
Danuglipron is a potent, orally bioavailable small-molecule GLP-1R agonist discovered through a combination of sensitized high-throughput screening and extensive structure-activity relationship optimization.[1][9] The successful incorporation of key structural motifs, particularly the carboxylic acid and oxetane groups, was critical to achieving the desired profile of high potency and favorable pharmacokinetics.[1] While its development has been subject to portfolio decisions, the discovery and synthesis of danuglipron provide a valuable technical roadmap for the development of oral therapies targeting the GLP-1 receptor for the treatment of metabolic diseases.[3][4]
References
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- 3. Pfizer Advances Development of Once-Daily Formulation of Oral GLP-1 Receptor Agonist Danuglipron | Pfizer [pfizer.com]
- 4. Pfizer Provides Update on GLP-1-RA Clinical Development Program for Adults with Obesity and Type 2 Diabetes Mellitus | Pfizer [pfizer.com]
- 5. Discovery and synthesis of danuglipron (PF-06882961): A small molecule GLP-1 receptor agonist– from lead to clinical candidate - American Chemical Society [acs.digitellinc.com]
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